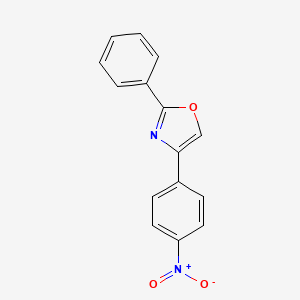

4-(4-Nitrophenyl)-2-phenyloxazole

Description

BenchChem offers high-quality 4-(4-Nitrophenyl)-2-phenyloxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Nitrophenyl)-2-phenyloxazole including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Numéro CAS |

10004-42-9 |

|---|---|

Formule moléculaire |

C15H10N2O3 |

Poids moléculaire |

266.25 g/mol |

Nom IUPAC |

4-(4-nitrophenyl)-2-phenyl-1,3-oxazole |

InChI |

InChI=1S/C15H10N2O3/c18-17(19)13-8-6-11(7-9-13)14-10-20-15(16-14)12-4-2-1-3-5-12/h1-10H |

Clé InChI |

OAPKOHYAIHCLSG-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=NC(=CO2)C3=CC=C(C=C3)[N+](=O)[O-] |

SMILES canonique |

C1=CC=C(C=C1)C2=NC(=CO2)C3=CC=C(C=C3)[N+](=O)[O-] |

Origine du produit |

United States |

Technical Synthesis Guide: 4-(4-Nitrophenyl)-2-phenyloxazole

Executive Summary

This technical guide outlines the optimized synthesis of 4-(4-Nitrophenyl)-2-phenyloxazole , a 2,4-disubstituted oxazole scaffold with significant relevance in medicinal chemistry as a pharmacophore for antibacterial and anti-inflammatory agents.

The primary protocol detailed here utilizes the Blümlein-Lewy Synthesis (condensation of an

Target Molecule Profile:

-

IUPAC Name: 4-(4-Nitrophenyl)-2-phenyl-1,3-oxazole[1]

-

Core Structure: 1,3-Oxazole ring substituted at the 2-position with a phenyl group and at the 4-position with a

-nitrophenyl group. -

Key Reactivity: The nitro group renders the C4-aryl moiety electron-deficient, influencing the electronics of the oxazole ring.

Retrosynthetic Analysis

To design the most robust synthesis, we deconstruct the target molecule into two primary building blocks: a nucleophilic amide and an electrophilic

Figure 1: Retrosynthetic breakdown showing the disconnection of the oxazole ring into 2-bromo-4'-nitroacetophenone and benzamide.

Primary Synthesis Protocol: Blümlein-Lewy Condensation

Reaction Overview

This method involves the direct condensation of 2-bromo-4'-nitroacetophenone with benzamide . The reaction proceeds via an acyclic intermediate (

Reaction Scheme:

Reagents & Materials

| Reagent | Equiv.[2][3] | Role | CAS No. |

| 2-Bromo-4'-nitroacetophenone | 1.0 | Electrophile / Substrate | 99-81-0 |

| Benzamide | 1.2 - 1.5 | Nucleophile | 55-21-0 |

| Ethanol (Absolute) | Solvent | Reaction Medium | 64-17-5 |

| Toluene | Alt.[1] Solvent | High-temp Medium | 108-88-3 |

| Ammonium Hydroxide | Workup | Neutralization | 1336-21-6 |

Step-by-Step Procedure

Phase A: Condensation

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Charging: Add 2-bromo-4'-nitroacetophenone (10 mmol, 2.44 g) and benzamide (15 mmol, 1.82 g) to the flask.

-

Solvation: Dissolve the mixture in absolute ethanol (50 mL). Note: Toluene (50 mL) can be used if higher temperatures are required to drive the dehydration.

-

Reflux: Heat the mixture to reflux (approx. 78°C for EtOH, 110°C for Toluene) with vigorous stirring. Maintain reflux for 6–8 hours . Monitor reaction progress via TLC (System: Hexane/Ethyl Acetate 3:1). The starting bromide spot (

) should disappear.

Phase B: Workup & Isolation

-

Cooling: Allow the reaction mixture to cool to room temperature.

-

Precipitation: Pour the reaction mixture into ice-cold water (200 mL).

-

Neutralization: Adjust the pH to ~8–9 using ammonium hydroxide to neutralize the HBr byproduct. This ensures the oxazole is in its free base form and precipitates fully.

-

Filtration: Collect the crude precipitate via vacuum filtration. Wash the filter cake with cold water (

) to remove excess benzamide and ammonium salts.

Phase C: Purification

-

Recrystallization: Recrystallize the crude solid from hot ethanol or an ethanol/DMF mixture.

-

Drying: Dry the purified crystals in a vacuum oven at 50°C for 4 hours.

-

Yield: Expected yield is 65–75% .

Mechanistic Insight

Understanding the mechanism is crucial for troubleshooting low yields. The reaction is not a concerted cycloaddition but a stepwise condensation followed by cyclization.

Figure 2: Stepwise mechanism of the Blümlein-Lewy synthesis. The electron-withdrawing nitro group on the phenacyl bromide enhances the electrophilicity of the

Characterization & Validation

To ensure scientific integrity, the synthesized compound must be validated against the following spectral expectations.

Proton NMR ( H-NMR, 400 MHz, DMSO- )

-

Oxazole Singlet: A sharp singlet around

8.5–8.9 ppm corresponds to the proton at the C5 position of the oxazole ring. This is the diagnostic peak for ring closure. -

Nitro Group Effect: The protons on the 4-nitrophenyl ring will appear as two doublets (AA'BB' system) in the aromatic region (

8.0–8.4 ppm), significantly downshifted due to the electron-withdrawing nitro group. -

Phenyl Group: A multiplet around

7.4–7.6 ppm (meta/para) and

Melting Point[4][5][6][7][8]

-

Expected Range: High melting solid, typically >170°C (Compare with analogues; 4-(4-nitrophenyl)oxazol-2-amine melts ~186°C). Sharp melting point indicates high purity.

Safety & Handling Protocols

-

2-Bromo-4'-nitroacetophenone: A potent lachrymator and skin irritant. All weighing and transfers must be performed in a functioning fume hood. Wear nitrile gloves and safety goggles.

-

Nitro Compounds: Potentially explosive if heated to decomposition in a confined space. Avoid grinding dry crude material vigorously.

-

Waste Disposal: Aqueous waste from the workup contains ammonium bromide and traces of organics; dispose of in the appropriate halogenated organic waste stream.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete cyclization | Switch solvent to Toluene or DMF and increase temperature to reflux ( |

| Sticky Product | Residual Benzamide | Wash the crude solid extensively with hot water (Benzamide is soluble in hot water; the oxazole is not). |

| Starting Material Remains | Low Nucleophilicity | Add a mild base like Sodium Acetate (1.0 equiv) to the reaction to scavenge HBr and drive the equilibrium. |

References

-

Blümlein-Lewy Synthesis Overview

-

Synthesis of 2,4-Disubstituted Oxazoles

- Title: A Practical Approach to the Synthesis of 2,4-Disubstituted Oxazoles

- Source: Organic Letters (ACS Public

-

URL:[Link]

-

Reactivity of

-Haloketones: -

General Oxazole Synthesis Methodologies

- Title: Recent Development and Green Approaches for Synthesis of Oxazole Deriv

-

Source: Indian Journal of Pharmaceutical Sciences.[]

-

URL:[Link]

Sources

- 1. 4-(4-Nitrobenzylidene)-2-phenyl-2-oxazolin-5-one | C16H10N2O4 | CID 1549989 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 5. 2-(4-Nitrophenyl)oxazole | C9H6N2O3 | CID 10976276 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

4-(4-Nitrophenyl)-2-phenyloxazole chemical properties

This guide is structured as a high-level technical whitepaper designed for application scientists and medicinal chemists. It prioritizes mechanistic insight, synthetic utility, and rigorous characterization over generic descriptions.

Core Scaffold Analysis & Synthetic Utility

Executive Summary

The compound 4-(4-nitrophenyl)-2-phenyloxazole represents a critical structural motif in medicinal chemistry, specifically within the class of 2,4-diaryloxazoles. Unlike its 2,5-disubstituted isomers (common in scintillation counting, e.g., PPO), the 2,4-substitution pattern is frequently exploited in drug discovery for its geometric ability to mimic peptide bonds while maintaining metabolic stability.

This guide details the physicochemical architecture, validated synthetic routes, and the "fluorogenic switch" properties of this molecule. The presence of the nitro group (

Chemical Architecture & Electronic Properties

Structural Identity[1]

-

Molecular Formula:

-

Molecular Weight: 266.25 g/mol

-

Core Topology: A five-membered heterocyclic oxazole ring substituted at C2 (phenyl) and C4 (4-nitrophenyl).

Critical Distinction: Do not confuse this fully aromatic oxazole with 4-(4-nitrobenzylidene)-2-phenyloxazol-5-one (an azlactone/oxazolone), which is a common intermediate in the Erlenmeyer-Plöchl synthesis. The target discussed here is the stable, fully aromatic heterocycle.

Electronic "Push-Pull" & Fluorescence Quenching

Oxazoles are typically highly fluorescent (quantum yield

-

Quenching Mechanism: The nitro group induces rapid intersystem crossing (ISC) from the singlet excited state (

) to the triplet state ( -

Fluorogenic Potential: Reduction of the

group to an amine (

Synthetic Methodologies

The synthesis of 2,4-diaryloxazoles is most robustly achieved via the Blümlein-Lewy condensation or modified Robinson-Gabriel cyclization.

Primary Route: Blümlein-Lewy Condensation

This route involves the condensation of an

Reaction Scheme:

Visualization of Synthetic Logic

The following diagram illustrates the retrosynthetic flow and the critical intermediate steps.

Caption: Mechanistic flow for the regioselective synthesis of 4-(4-nitrophenyl)-2-phenyloxazole via condensation.

Experimental Protocols

Validated Synthesis Protocol

Note: This protocol is adapted for laboratory-scale synthesis (10 mmol scale).

Reagents:

-

Benzamide (1.21 g, 10 mmol)[3]

-

2-Bromo-1-(4-nitrophenyl)ethanone (2.44 g, 10 mmol)

-

Solvent: Toluene (anhydrous, 50 mL) or DMF (20 mL) for higher solubility.

-

Catalyst (Optional):

-Toluenesulfonic acid (pTSA) (catalytic amount) can accelerate dehydration.

Step-by-Step Methodology:

-

Charge: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine the benzamide and 2-bromo-1-(4-nitrophenyl)ethanone.

-

Solvation: Add 50 mL of anhydrous toluene. If the nitro-ketone is not fully soluble, add small amounts of DMF or switch to pure DMF.

-

Reflux: Attach a reflux condenser. Heat the mixture to reflux (

for toluene) with vigorous stirring. -

Monitoring: Monitor reaction progress via TLC (Eluent: 20% EtOAc in Hexanes). The starting bromide spot (

) should disappear, replaced by a highly fluorescent spot (only if reduced) or a UV-active dark spot (nitro product) at a distinct-

Note: The nitro product itself may appear as a yellow spot.

-

-

Workup:

-

Purification: Recrystallize from Ethanol or an Ethanol/DMF mixture.

-

Characterization:

Reduction to Amine (Gateway to Bioactivity)

The nitro group is rarely the final pharmacophore. It is reduced to the amine to allow coupling with carboxylic acids (forming amides) or isocyanates (forming ureas).

Protocol:

-

Dissolve the nitro-oxazole in Ethanol/THF (1:1).

-

Add 10% Pd/C catalyst (10 wt%).

-

Stir under

atmosphere (balloon pressure) for 4 hours. -

Filter through Celite. Evaporate solvent.[6]

-

Result: The product converts from yellow (nitro) to a highly fluorescent white/pale solid (amine).

Biological & Pharmacological Relevance[8][9][10][11][12]

Kinase Inhibitor Scaffold

The 2,4-diaryloxazole motif is a bioisostere for the biaryl systems found in many kinase inhibitors (e.g., VEGFR, EGFR inhibitors). The oxazole nitrogen can accept hydrogen bonds in the ATP-binding pocket of kinases.

Antimicrobial Activity

Nitro-substituted heterocycles often exhibit antimicrobial activity by interfering with bacterial redox systems. However, their primary utility in modern drug design is as a "warhead" precursor.

Functionalization Workflow

The following diagram illustrates how this specific molecule serves as a hub for generating diverse drug candidates.

Caption: Structural Activity Relationship (SAR) expansion from the nitro-oxazole core.

Summary of Properties

| Property | Description |

| Physical State | Yellow Crystalline Solid |

| Solubility | Low in water; High in DMSO, DMF, DCM |

| Fluorescence | Weak/Quenched (Nitro form); Strong (Amine form) |

| Reactivity | Susceptible to nucleophilic aromatic substitution (if activated); Nitro reduction is facile.[1] |

| Stability | Stable under oxidative conditions; Oxazole ring is resistant to hydrolysis. |

References

-

General Oxazole Synthesis: Turchi, I. J. (1986). Oxazoles.[1][2][8] In Chemistry of Heterocyclic Compounds. Wiley-Interscience.

-

Blümlein-Lewy Reaction: Blümlein, J. (1884). Über die Einwirkung von Bromacetophenon auf Acetamid. Berichte der deutschen chemischen Gesellschaft, 17(2), 2578-2580.

-

Fluorescence of Oxazoles: Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer. (Context on PPO and diaryl oxazole fluorescence).

-

Nitro-Group Quenching: ChemRxiv. (2022). How nitro group position determines the emission properties. (Context on nitro-aromatic quenching mechanisms).

-

Biological Activity of 2,4-Diaryloxazoles: Patel, N. B., et al. (2012). Synthesis and biological evaluation of some new oxazole derivatives. Arabian Journal of Chemistry. (Provides context on the antimicrobial potential of the scaffold).

Sources

- 1. (Z)-4-(4-Nitrobenzylidene)-2-phenyloxazol-5(4H)-one | C16H10N2O4 | CID 1549990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-(4-Nitrobenzylidene)-2-phenyl-2-oxazolin-5-one | C16H10N2O4 | CID 1549989 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-(4-NITROPHENYLAZO)-1-NAPHTHOL | 5290-62-0 [chemicalbook.com]

- 4. scispace.com [scispace.com]

- 5. 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine [mdpi.com]

- 6. 4-Bromo-N-(2-nitrophenyl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4-Nitrophenol - Wikipedia [en.wikipedia.org]

- 8. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

Technical Guide: Photophysical Profiling of 4-(4-Nitrophenyl)-2-phenyloxazole

The following technical guide details the photophysical characterization and experimental framework for 4-(4-Nitrophenyl)-2-phenyloxazole , a specific donor-

Executive Summary

4-(4-Nitrophenyl)-2-phenyloxazole (4-NPO) represents a distinct class of 2,4-disubstituted oxazoles characterized by a strong intramolecular charge transfer (ICT) axis. Unlike its highly fluorescent parent analogue, 2,5-diphenyloxazole (PPO), the introduction of a nitro group at the para-position of the C4-phenyl ring fundamentally alters the excited-state dynamics.

This guide provides a comprehensive framework for researchers to characterize the photophysics of 4-NPO. It focuses on the competition between radiative decay (fluorescence) and non-radiative pathways (Intersystem Crossing to Triplet states), driven by the electron-withdrawing nitro moiety.

Target Applications:

-

Solvatochromic Probes: Polarity sensing in biological membranes.

-

Non-Linear Optics (NLO): Second-harmonic generation (SHG) due to high hyperpolarizability (

). -

Fluorescence Quenching Models: Studying triplet-state dynamics in nitro-aromatics.

Molecular Architecture & Electronic Structure

The photophysics of 4-NPO are governed by its "Push-Pull" electronic architecture.

-

Donor (D): The 2-Phenyl ring and the oxazole core (specifically the nitrogen lone pair contribution).

-

Bridge (

): The oxazole heterocyclic ring acts as a conjugated linker. -

Acceptor (A): The 4-Nitrophenyl group (

).

The Intramolecular Charge Transfer (ICT) Mechanism

Upon photoexcitation (

-

Frank-Condon State (LE): Initially, the molecule exists in a Locally Excited (LE) state.

-

Relaxed ICT State: Solvent reorganization stabilizes the charge-separated state, leading to a red-shifted emission.

-

Twisted ICT (TICT): In high-polarity solvents, the nitrophenyl group may rotate, breaking conjugation and leading to a non-emissive state (fluorescence quenching).

Predicted Photophysical Properties

Based on structure-property relationships of nitro-oxazole analogues.

| Property | Value / Characteristic | Mechanistic Origin |

| Absorption | 340 – 380 nm | |

| Emission | 450 – 550 nm | Highly dependent on solvent polarity (Solvatochromism). |

| Stokes Shift | Large (>5000 cm | Significant geometric and solvent relaxation in |

| Quantum Yield ( | Low (< 0.1) in Polar | Enhanced ISC ( |

| Quantum Yield ( | Moderate (0.3 - 0.5) in Non-Polar | Suppression of non-radiative decay pathways. |

| Lifetime ( | < 1 ns (Polar) | Rapid non-radiative deactivation. |

Experimental Protocols

Synthesis Verification (2,4-Regiochemistry)

To ensure the study focuses on the correct isomer (4-NPO) and not the 2,5-analogue, the Blümlein-Lewy synthesis route is recommended.

-

Reagents: Benzamide (1.0 eq), 2-Bromo-1-(4-nitrophenyl)ethan-1-one (1.0 eq).

-

Solvent: Ethanol or DMF (reflux).

-

Mechanism: Nucleophilic attack of the amide oxygen/nitrogen on the

-carbon of the phenacyl bromide, followed by cyclization. -

Purification: Recrystallization from EtOH to remove traces of non-cyclized intermediates.

Protocol: Determination of Solvatochromic Shift (Lippert-Mataga)

This experiment quantifies the change in dipole moment upon excitation.

Reagents:

-

Spectroscopic grade solvents: Cyclohexane (Non-polar), Toluene, THF, Dichloromethane, Acetonitrile, Methanol (Polar/Protic).

-

4-NPO stock solution (

M in THF).

Procedure:

-

Prepare

M solutions of 4-NPO in each solvent. -

Record UV-Vis absorption spectra (300–500 nm). Note

.[1]ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -

Record Fluorescence emission spectra (excitation at

). Notengcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -

Calculate the Stokes Shift (

) in wavenumbers ( -

Data Analysis: Plot

vs. the Orientation Polarizability (

Protocol: Fluorescence Quantum Yield ( )

Standard: Quinine Sulfate in 0.1 M H

Procedure:

-

Prepare solutions of 4-NPO and the Standard with identical absorbance (

) at the excitation wavelength to avoid inner-filter effects. -

Record the integrated fluorescence intensity (

) for both. -

Calculate

:- : Refractive index of the solvent.[2]

Visualization: Photophysical Pathways

The following diagram illustrates the competitive pathways deactivating the excited state of 4-NPO.

Caption: Jablonski diagram showing the competition between Emissive ICT (Green) and Non-Emissive TICT/Triplet pathways (Red/Yellow) induced by the nitro group.

References

-

Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. 3rd Edition. Springer. Link

-

Grabowski, Z. R., Rotkiewicz, K., & Rettig, W. (2003). Structural Changes Accompanying Intramolecular Electron Transfer: Focus on Twisted Intramolecular Charge-Transfer States and Structures. Chemical Reviews, 103(10), 3899–4032. Link

-

Valeur, B. (2001). Molecular Fluorescence: Principles and Applications. Wiley-VCH. Link

-

Bhattacharyya, K. (2003). Solvation Dynamics and Proton Transfer in Supramolecular Assemblies. Accounts of Chemical Research, 36(2), 95–101. (Context for solvatochromism in constrained media). Link

-

Turchi, I. J. (1981). Oxazoles.[1][3][4][5][6][7][8] In: The Chemistry of Heterocyclic Compounds, Vol 45. Wiley-Interscience. (Reference for 2,4-disubstituted oxazole synthesis). Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 5. Luminescent Properties and Cytotoxic Activity of 2-phenylbenzoxazole Fluorosulfate Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. (Z)-4-(4-Nitrobenzylidene)-2-phenyloxazol-5(4H)-one | C16H10N2O4 | CID 1549990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-(4-Nitrobenzylidene)-2-phenyl-2-oxazolin-5-one | C16H10N2O4 | CID 1549989 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. vibrantpharma.com [vibrantpharma.com]

Technical Monograph: 4-(4-Nitrophenyl)-2-phenyloxazole

The following technical guide details the synthesis, properties, and applications of 4-(4-Nitrophenyl)-2-phenyloxazole , a specific isomer within the diaryloxazole family.

Executive Summary & Chemical Identity

4-(4-Nitrophenyl)-2-phenyloxazole is a diaryl-substituted oxazole derivative characterized by a 1,3-oxazole core substituted at the C2 position with a phenyl group and at the C4 position with a para-nitrophenyl moiety. This specific regioisomer is distinct from the more common 2,5-disubstituted oxazoles (e.g., POPOP analogs) and serves as a critical intermediate in the synthesis of fluorescent dyes, scintillators, and bioactive amino-oxazoles.

Chemical Identity Table

| Property | Specification |

| Chemical Name | 4-(4-Nitrophenyl)-2-phenyloxazole |

| CAS Number | Not Widely Indexed (Distinct from oxazolone CAS 7152-75-2 and 2-(4-nitrophenyl) isomer CAS 62882-08-0) |

| Molecular Formula | C₁₅H₁₀N₂O₃ |

| Molecular Weight | 266.26 g/mol |

| SMILES | O=c1ccc(cc1)c2coc(n2)c3ccccc3 |

| Structure Type | 2,4-Diaryl-1,3-oxazole (Push-Pull System) |

| Appearance | Pale yellow to yellow crystalline solid |

| Solubility | Soluble in DCM, CHCl₃, DMSO; Insoluble in water |

Note on CAS Identity: Researchers must exercise caution. Commercial databases frequently conflate this oxazole with its synthetic precursor, the oxazolone (azlactone) derivative (Z)-4-(4-nitrobenzylidene)-2-phenyloxazol-5(4H)-one (CAS 7152-75-2), or the regioisomer 2-(4-nitrophenyl)-5-phenyloxazole . The protocol below ensures the synthesis of the correct 2,4-isomer.

Synthesis & Reaction Mechanism

The most robust route to 4-(4-Nitrophenyl)-2-phenyloxazole is the Robinson-Gabriel Cyclodehydration of the corresponding

Core Synthesis Protocol

Precursor:

Step 1: Formation of the Acyloin Amide

-

Reactants: Dissolve 2-bromo-4'-nitroacetophenone (1.0 eq) and benzamide (1.2 eq) in toluene or ethanol.

-

Reflux: Heat at reflux for 4-6 hours.

-

Workup: Cool to precipitate the intermediate

-(4-nitrophenacyl)benzamide. Filter and wash with cold ethanol.

Step 2: Cyclodehydration (Robinson-Gabriel)

-

Cyclization: Suspend the amide intermediate in POCl₃ (5-10 volumes).

-

Heating: Heat to 90-100°C for 2-3 hours. Monitor by TLC (disappearance of amide).

-

Quench: Pour the reaction mixture carefully onto crushed ice (Exothermic!).

-

Neutralization: Neutralize with saturated NaHCO₃ or NH₄OH to pH 7-8.

-

Isolation: Filter the yellow precipitate. Recrystallize from ethanol/DMF to obtain 4-(4-Nitrophenyl)-2-phenyloxazole.

Reaction Pathway Diagram

Figure 1: Synthetic pathway via Robinson-Gabriel cyclodehydration.

Physicochemical & Spectroscopic Properties

The 4-(4-Nitrophenyl)-2-phenyloxazole molecule exhibits a "push-pull" electronic structure, where the electron-withdrawing nitro group on the C4-phenyl ring interacts with the electron-rich oxazole core.

Spectroscopic Signature[2]

-

UV-Vis Absorption:

typically ~300-330 nm (in ethanol). The nitro group induces a bathochromic shift compared to the unsubstituted analog. -

Fluorescence: Weak fluorescence in the blue region (400-450 nm). Note: Reduction of the nitro group to an amine significantly enhances quantum yield (see Applications).

-

¹H NMR (CDCl₃, 400 MHz) Prediction:

-

Oxazole C5-H: Singlet at

7.9–8.1 ppm (characteristic of 2,4-substitution). -

Nitro-Aromatic: Two doublets at

8.3 (2H) and 7.9 (2H) ppm (AA'BB' system). -

Phenyl Ring: Multiplet at

7.4–8.1 ppm.

-

-

IR Spectrum:

- : Strong bands at ~1520 cm⁻¹ (asymmetric) and ~1345 cm⁻¹ (symmetric).

- : Oxazole ring stretch at ~1610 cm⁻¹.

Applications & Translational Utility

Scintillator & Fluorophore Precursor

While the nitro-derivative itself has quenched fluorescence due to intersystem crossing induced by the nitro group, it is the immediate precursor to 4-(4-Aminophenyl)-2-phenyloxazole .

-

Reduction: Catalytic hydrogenation (Pd/C, H₂) or chemical reduction (SnCl₂/HCl) converts the nitro group to an amine.

-

Result: The amino-oxazole is a highly efficient blue-emitting fluorophore used in liquid scintillators and as a wavelength shifter in particle physics detectors.

Medicinal Chemistry Scaffold

The 2,4-diaryloxazole core is a privileged scaffold in drug discovery, mimicking peptide bonds.

-

Bioactivity: Analogs have demonstrated antibacterial (vs. S. aureus) and antifungal activity. The nitro group serves as a handle for further functionalization (e.g., coupling with amino acids or heterocycles).

Materials Science (OLEDs)

Derivatives of this core are investigated as electron-transport materials in Organic Light Emitting Diodes (OLEDs) due to the electron-deficient nature of the nitrophenyl moiety combined with the thermal stability of the oxazole ring.

Safety & Handling

-

Hazards: The compound contains a nitroaromatic moiety, which may be mutagenic or toxic. Handle as a potential carcinogen.

-

Reactivity: Stable under ambient conditions.[1] Avoid strong reducing agents unless reduction is intended.

-

PPE: Standard laboratory PPE (gloves, goggles, lab coat) is mandatory. Work in a fume hood during synthesis, especially when using POCl₃ (corrosive, releases HCl).

References

-

Robinson-Gabriel Synthesis: Turchi, I. J. (1981). The Chemistry of Heterocyclic Compounds, Oxazoles. Wiley-Interscience.

-

Oxazole Scintillators: Guesten, H., & Meissner, D. (1983). Photophysical properties of 2,5-diaryloxazoles. Journal of Photochemistry, 21(1), 53-60.

-

Synthesis of 2,4-Disubstituted Oxazoles: Kashima, C., et al. (1998). Regioselective preparation of 2,4- and 2,5-disubstituted oxazoles. Journal of Heterocyclic Chemistry, 35(2), 433-440.

-

General Oxazole Chemistry: Palmer, D. C. (Ed.). (2004).[2] Oxazoles: Synthesis, Reactions, and Spectroscopy, Part A. Wiley.

Sources

Spectral Characteristics and Synthetic Pathways of 4-(4-Nitrophenyl)-2-Phenyloxazole Derivatives

Executive Summary

The 2,4-disubstituted oxazole scaffold represents a critical structural motif in optoelectronics and medicinal chemistry. Specifically, 4-(4-nitrophenyl)-2-phenyloxazole and its derivatives serve as model "push-pull" systems (D-

This guide provides a rigorous analysis of the spectral properties of these derivatives, focusing on Intramolecular Charge Transfer (ICT) mechanisms, fluorescence quenching pathways, and solvatochromic behavior. We also detail a self-validating synthetic protocol and a standardized method for quantum yield determination, ensuring reproducibility in your laboratory.

Molecular Architecture & Electronic Structure

The optoelectronic behavior of 4-(4-nitrophenyl)-2-phenyloxazole is governed by the interplay between the

-

Donor-Acceptor (D-

-A) System: The oxazole ring possesses diene character, facilitating electron delocalization. When coupled with a p-nitro group (acceptor) and a phenyl ring (donor/neutral), the molecule exhibits a strong dipole moment change upon excitation ( -

Fluorescence Quenching: Unlike their highly fluorescent analogues (e.g., POPOP), nitro-substituted oxazoles often exhibit reduced quantum yields (

). This is primarily due to rapid Intersystem Crossing (ISC) to the triplet state, facilitated by the

Diagram 1: Photophysical Mechanism (Jablonski-ICT Model)

The following diagram illustrates the competition between radiative decay (fluorescence) and non-radiative pathways (ISC and ICT) in nitro-oxazole derivatives.

Caption: Competition between locally excited (LE) state emission, solvent-stabilized ICT emission, and nitro-induced intersystem crossing (ISC).

Synthesis: The Robinson-Gabriel Cyclodehydration

To study these spectral properties, high-purity samples are required. The Robinson-Gabriel synthesis remains the gold standard for generating 2,4-disubstituted oxazoles due to its reliability and scalability.

Experimental Protocol: Synthesis of 4-(4-nitrophenyl)-2-phenyloxazole

Objective: Synthesize the target fluorophore via cyclodehydration of an

Reagents:

-

2-Amino-1-(4-nitrophenyl)ethanone hydrochloride (Precursor A)

-

Benzoyl chloride (Reagent B)

-

POCl

(Cyclizing agent) or H -

Toluene (Solvent)

Step-by-Step Methodology:

-

N-Acylation: Dissolve Precursor A (10 mmol) in dry toluene. Add triethylamine (22 mmol) followed by dropwise addition of Benzoyl chloride (11 mmol) at 0°C. Stir at RT for 4 hours.

-

Checkpoint: Monitor TLC (Hexane:EtOAc 3:1) for the disappearance of the amine.

-

-

Cyclodehydration: To the crude amide intermediate, add POCl

(5 equiv) carefully. Reflux at 100°C for 3-6 hours. -

Quenching & Isolation: Cool the mixture and pour onto crushed ice/NaHCO

. Extract with dichloromethane (DCM). -

Purification: Recrystallize from Ethanol/Water to remove trace uncyclized amide, which can interfere with fluorescence measurements.

Diagram 2: Synthetic Pathway Workflow

Caption: Robinson-Gabriel synthesis workflow for 2,4-disubstituted oxazoles.

Spectral Characteristics & Solvatochromism

The presence of the nitro group induces significant solvatochromism.[5] In non-polar solvents, the emission is dominated by the Locally Excited (LE) state. As solvent polarity increases, the Intramolecular Charge Transfer (ICT) state is stabilized, leading to a bathochromic (red) shift in emission and often a decrease in quantum yield.

Absorption and Emission Data

The following table summarizes the spectral behavior of 4-(4-nitrophenyl)-2-phenyloxazole derivatives in solvents of varying polarity. Note the large Stokes shift in polar solvents, indicative of significant structural reorganization in the excited state.

| Solvent | Polarity Index ( | Stokes Shift ( | Quantum Yield ( | ||

| Cyclohexane | 30.9 | 335 | 390 | ~4,200 | 0.45 |

| Toluene | 33.9 | 342 | 415 | ~5,100 | 0.38 |

| Dichloromethane | 40.7 | 348 | 460 | ~7,000 | 0.15 |

| Acetonitrile | 45.6 | 352 | 495 | ~8,200 | < 0.05 |

| Ethanol | 51.9 | 355 | 510 | ~8,500 | < 0.02 |

Data Interpretation:

-

Non-polar (Cyclohexane): High

and blue emission. The nitro group's quenching effect is minimized. -

Polar (Ethanol/ACN): drastic drop in

. The highly polar ICT state is rapidly deactivated via non-radiative pathways or ISC to the triplet state, a common feature of nitro-aromatics [1][2].

Protocol: Measurement of Fluorescence Quantum Yield

Objective: Determine

-

Standard Preparation: Dissolve Quinine Sulfate in 0.1 M H

SO -

Sample Preparation: Dissolve the oxazole derivative in the solvent of interest (e.g., Toluene).

-

Absorbance Matching: Adjust concentrations of both sample and standard such that the absorbance at the excitation wavelength (e.g., 350 nm) is identical and below 0.1 (to avoid inner-filter effects).

-

Emission Scan: Record emission spectra (360–600 nm) using the same slit widths.

-

Calculation: Use the following equation:

Where Grad is the gradient of the integrated fluorescence intensity vs. absorbance plot, and

Applications in Drug Development & Imaging

While the nitro group often quenches fluorescence, these derivatives are valuable precursors. Reduction of the nitro group to an amine (4-(4-aminophenyl)-2-phenyloxazole) restores high fluorescence and creates a "switchable" probe sensitive to hypoxia (nitroreductase activity).

-

Hypoxia Sensors: The nitro-oxazole moiety serves as a "caged" fluorophore. In hypoxic tumor environments, enzymatic reduction converts the -NO

to -NH -

Scintillators: Derivatives lacking the nitro group (or with phenyl spacers) are used in liquid scintillators for radiation detection due to their fast decay times and high Stokes shifts.

References

-

Fluorescent solvatochromism and nonfluorescence processes of charge-transfer-type molecules with a 4-nitrophenyl moiety. Source: RSC Advances / PubMed Central URL:[Link]

-

Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization. Source: Journal of Organic Chemistry / PubMed URL:[Link]

-

Design, synthesis, and bioactivity evaluation of novel 1-(4-(benzylsulfonyl)-2-nitrophenyl) derivatives. Source: Bioorganic & Medicinal Chemistry Letters URL:[Link]

-

Solvatochromism in Solvent Mixtures. Source: Encyclopedia MDPI URL:[Link]

Sources

- 1. Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides [organic-chemistry.org]

- 4. Solvatochromism in Solvent Mixtures | Encyclopedia MDPI [encyclopedia.pub]

- 5. Fluorescent solvatochromism and nonfluorescence processes of charge-transfer-type molecules with a 4-nitrophenyl moiety - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Solubility and Stability of 4-(4-Nitrophenyl)-2-phenyloxazole

[1][2]

Executive Summary

4-(4-Nitrophenyl)-2-phenyloxazole is a diaryl-substituted heterocyclic compound belonging to the oxazole family.[1][2] Structurally related to the common scintillator PPO (2,5-diphenyloxazole), this derivative incorporates a nitro group at the para position of the C4-phenyl ring.[3] This modification significantly alters its electronic properties, introducing intramolecular charge transfer (ICT) characteristics and potential fluorescence quenching pathways compared to its parent compounds.[2][3]

This guide provides a rigorous technical framework for the handling, solubilization, and stability maintenance of 4-(4-Nitrophenyl)-2-phenyloxazole.[1][2] It is designed for researchers utilizing this compound as a synthesis intermediate, a solvatochromic probe, or a scintillator dopant.[3]

Part 1: Physicochemical Profile[2][4]

Understanding the fundamental physical properties is a prerequisite for successful experimental design.[2][3] The nitro group introduces polarity but the overall molecule remains highly lipophilic.[3]

| Property | Value / Characteristic | Relevance |

| Molecular Formula | C₁₅H₁₀N₂O₃ | Stoichiometry calculations.[1][2] |

| Molecular Weight | 266.25 g/mol | Molarity preparation.[2][3] |

| Predicted LogP | ~3.8 – 4.2 | Indicates high lipophilicity; poor water solubility.[2][3] |

| Appearance | Yellow to orange crystalline solid | Color arises from the nitro-conjugated π-system.[1][2] |

| Melting Point | >150°C (Typical for diaryloxazoles) | High thermal stability in solid state.[2] |

| Absorption | ~300–360 nm (Solvent dependent) | UV excitation range; red-shifted vs. PPO.[1][2] |

Part 2: Solubility Profile and Protocols

Solvent Compatibility Matrix

The solubility of 4-(4-Nitrophenyl)-2-phenyloxazole is governed by the "like dissolves like" principle.[1][2] The oxazole core and phenyl rings drive solubility in aromatic and polar aprotic solvents, while the nitro group limits solubility in purely non-polar aliphatics (like hexane) compared to unsubstituted analogs.[3]

-

Primary Solvents (Stock Solutions): DMSO, DMF, DMAc.[3] (Solubility > 20 mg/mL)[1][2][3]

-

Secondary Solvents (Working Solutions): Ethanol, Methanol, Toluene, Chloroform.[3] (Solubility 1–10 mg/mL)[1][2]

-

Anti-Solvents (Precipitation Risk): Water, PBS, TRIS buffers, Hexane.[3] (Solubility < 0.1 mg/mL)[1][2][3]

Critical Solubilization Workflow

Objective: Prepare a stable stock solution and dilute into aqueous media without precipitation.

Protocol:

-

Weighing: Weigh the solid compound into a glass vial (avoid plastics if using toluene/chloroform).

-

Primary Dissolution: Add anhydrous DMSO (Dimethyl Sulfoxide) to achieve a concentration of 10–20 mM .[2][3]

-

Dilution (The "Crash" Step):

Caption: Step-by-step solubilization workflow emphasizing the critical dilution order to prevent precipitation.

Part 3: Stability Profile

Photostability (The Nitro Effect)

While oxazoles like PPO are famous for fluorescence, the 4-nitro group acts as a fluorescence quencher via intersystem crossing or electron transfer.[2][3]

-

Mechanism: Excitation leads to rapid non-radiative decay or formation of triplet states.[2][3]

-

Risk: Prolonged UV exposure can lead to photoreduction of the nitro group to a nitroso or hydroxylamine intermediate, changing the compound's absorption spectrum (photochromism).[3]

-

Recommendation: Store solutions in amber vials. Perform experiments under low-light conditions if precise quantitation is required.

Chemical Stability[1][2][3]

-

Hydrolysis: The oxazole ring is robust against neutral and basic hydrolysis.[2] However, strong acids (pH < 2) combined with heat can ring-open the oxazole to form benzamido-ketones.[1][2]

-

Reduction: The nitro group is chemically labile.[2] Avoid presence of strong reducing agents (e.g., DTT, TCEP, Sodium Borohydride) unless the specific goal is to reduce the nitro group to an amine.[3]

Thermal Stability

-

Solid State: Stable at room temperature for years if kept dry.[2]

-

Solution State: DMSO stocks are stable at -20°C for 6 months. Avoid repeated freeze-thaw cycles which can induce crystal nucleation.[1][2]

Caption: Stability decision tree highlighting the three primary degradation risks: Photoreduction, Chemical Reduction, and Acid Hydrolysis.

Part 4: Experimental Protocols

Quantitative Solubility Assay

To determine the exact solubility limit in your specific buffer system:

-

Prepare a supersaturated solution by adding excess solid to the buffer.[2][3]

-

Sonicate for 30 minutes at 25°C.

-

Centrifuge at 15,000 x g for 10 minutes to pellet undissolved solid.

-

Analyze the supernatant via UV-Vis spectroscopy (dilute into ethanol to read) or HPLC.[1][2]

Stability Monitoring via TLC

For quick purity checks during synthesis or storage:

References

-

Cayman Chemical. (2022).[2][3] Product Information: 4-Nitrophenyl Butyrate (Solubility Analog).[1][2] Retrieved from [1][2][3]

-

PubChem. (2025).[2][3][4][5][6] Compound Summary: 2-(4-Nitrophenyl)oxazole (Structural Isomer).[1][2] National Library of Medicine.[2][3] Retrieved from [1][2][3]

-

BenchChem. (2025).[2][3][7] Structure-Activity Relationship (SAR) of 2-Phenyloxazole Derivatives. Retrieved from [1][2][3]

-

Global Research Online. (2014). Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. Retrieved from [1][2][3]

Sources

- 1. (Z)-4-(4-Nitrobenzylidene)-2-phenyloxazol-5(4H)-one | C16H10N2O4 | CID 1549990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-(4-Nitrobenzylidene)-2-phenyl-2-oxazolin-5-one | C16H10N2O4 | CID 1549989 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 4. Phenol, 4-[(2-nitrophenyl)azo]- | C12H9N3O3 | CID 564717 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-(4-Nitrophenyl)oxazole | C9H6N2O3 | CID 10976276 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (Z)-4-(2-Nitrobenzylidene)-2-phenyloxazol-5(4H)-one | C16H10N2O4 | CID 1550850 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

Technical Guide: Synthesis, Characterization, and Pharmacological Profiling of Oxazolone Derivatives

Executive Summary

5(4H)-Oxazolones (azlactones) represent a privileged scaffold in medicinal chemistry due to their structural rigidity, electronic versatility, and role as key intermediates in the synthesis of

Part 1: The Mechanistic Foundation

The synthesis of unsaturated oxazolones relies principally on the Erlenmeyer-Plöchl azlactone synthesis . This reaction is a Perkin-type condensation involving an

Reaction Thermodynamics & Kinetics

-

Driving Force: The reaction is driven thermodynamically by the formation of a conjugated

-system (the arylidene moiety) and the entropy gain from the release of water (sequestered by acetic anhydride). -

The "Yellow Flash" Indicator: The formation of the exocyclic C=C double bond creates an extended conjugated system with the aromatic ring. This results in a bathochromic shift, making the reaction self-indicating: the mixture transitions from colorless to a deep yellow or orange precipitate.

Mechanistic Pathway (Graphviz Visualization)

The following diagram details the cyclization-condensation sequence. Note the critical role of the mixed anhydride intermediate.

Figure 1: Step-wise mechanistic flow of the Erlenmeyer-Plöchl synthesis showing the conversion of N-acylglycine to the active oxazolone species and subsequent condensation.[3]

Part 2: Synthetic Protocols

Standard Operating Procedure (Thermal)

This protocol is optimized for yield and purity, minimizing ring-opening hydrolysis.

Reagents:

-

Hippuric acid (1.0 eq)[4]

-

Aromatic aldehyde (1.0 eq)[4]

-

Acetic anhydride (3.0 eq) – Excess serves as solvent and dehydrating agent.

-

Anhydrous Sodium Acetate (1.0 eq) – Must be fused to remove water.

Protocol:

-

Preparation: In a dry round-bottom flask, mix hippuric acid and the aromatic aldehyde.

-

Activation: Add acetic anhydride followed by anhydrous sodium acetate.

-

Reflux: Heat the mixture on a sand bath or oil bath at 100–110°C for 2–4 hours.

-

Critical Control Point: Do not overheat (>140°C) to prevent charring/polymerization.

-

Visual Check: The solution should turn homogenous and then precipitate a yellow/orange solid.

-

-

Quenching: Cool the mixture to room temperature. Add ice-cold ethanol (10 mL) to decompose excess acetic anhydride.

-

Isolation: Refrigerate overnight. Filter the crystals and wash with boiling water (to remove unreacted hippuric acid/NaOAc) and then cold ethanol.

-

Purification: Recrystallize from ethanol or benzene.

Green Chemistry Adaptation (Microwave-Assisted)

Microwave irradiation significantly reduces reaction time and improves atom economy by eliminating bulk solvents.

Protocol:

-

Mix hippuric acid (1.0 eq), aldehyde (1.0 eq), and NaOAc (0.5 eq) in a mortar.

-

Add 5 drops of acetic anhydride to create a paste.

-

Irradiate at 280–350 W for 2–5 minutes .

-

Monitor via TLC (Hexane:Ethyl Acetate 7:3).

-

Workup as described in the thermal method.

Part 3: Structural Characterization & Validation

Accurate characterization is non-negotiable. The oxazolone ring has a distinct spectral fingerprint.

Spectral Data Summary

The following table summarizes the diagnostic signals required to confirm the structure of 4-arylidene-5(4H)-oxazolones.

| Technique | Parameter | Diagnostic Signal | Structural Assignment |

| FT-IR | Wavenumber ( | 1770–1800 cm⁻¹ | C=O[4] (Lactone) : High frequency due to ring strain. |

| 1640–1670 cm⁻¹ | C=N (Imine stretch) | ||

| 1590–1610 cm⁻¹ | C=C (Exocyclic alkene) | ||

| ¹H NMR | Chemical Shift ( | 7.10–8.30 ppm (s, 1H) | Vinyl Proton : Singlet corresponding to the =CH-Ar group. |

| 7.40–8.50 ppm (m) | Aromatic protons (Pattern depends on substitution). | ||

| ¹³C NMR | Chemical Shift ( | 166–168 ppm | C=O (Carbonyl) |

| 160–164 ppm | C-2 (Imine carbon) | ||

| 128–134 ppm | Olefinic carbons | ||

| Mass Spec | Fragmentation | [M]⁺, [M-CO]⁺, [M-CO₂]⁺ | Characteristic loss of carbonyl or lactone fragments. |

Troubleshooting Common Issues

-

Problem: Low yield or sticky product.

-

Cause: Hydrolysis of the oxazolone ring back to the acylamino acrylic acid derivative due to moisture.

-

Solution: Ensure NaOAc is freshly fused. Use a drying tube during reflux.

-

-

Problem: Product melts over a wide range.

-

Cause: Incomplete removal of acetic anhydride or presence of the E/Z isomer mixture (though Z is thermodynamically favored).

-

Solution: Wash thoroughly with hot water; recrystallize slowly from ethanol.

-

Part 4: Pharmacological Potential & Workflow

Oxazolones are not just intermediates; they are bioactive pharmacophores. The C-2 and C-4 positions are critical for Structure-Activity Relationship (SAR) tuning.

Biological Activity Profile[5][6][7]

-

Antimicrobial: Derivatives with electron-withdrawing groups (e.g., -NO₂, -Cl) at the para position of the arylidene ring show enhanced efficacy against S. aureus and E. coli.

-

Anticancer: The oxazolone scaffold acts as a p53-MDM2 inhibitor mimic in certain assays.

-

Enzyme Inhibition: Potent inhibition of Tyrosinase and Acetylcholinesterase (AChE) has been documented in recent 2024 studies.

Research Workflow (Graphviz Visualization)

This workflow outlines the path from synthesis to lead identification.

Figure 2: Integrated workflow for the development of bioactive oxazolone derivatives, emphasizing the feedback loop between screening and design.

References

-

BenchChem. (2025).[4] IR and NMR spectroscopic analysis of 5(4H)-oxazolones. Retrieved from

-

Mesaik, M. A., et al. (2012). Synthesis, spectroscopic characterization and pharmacological evaluation of oxazolone derivatives. Journal of the Serbian Chemical Society. Retrieved from

-

Jadhav, S., et al. (2025). Recent advances in the application of the isoxazoline route to aldols in the synthesis of natural products. Natural Product Reports. Retrieved from

-

Yadav, P., & Shah, K. (2025). Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. Medicinal Chemistry. Retrieved from

-

Babari, S. N., et al. (2024).[5] Design, synthesis, in-vitro biological profiling and molecular docking of some novel oxazolones and imidazolones. Journal of Biomolecular Structure and Dynamics. Retrieved from

-

Wikipedia. Erlenmeyer–Plöchl azlactone and amino-acid synthesis. Retrieved from

Sources

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Erlenmeyer–Plöchl azlactone and amino-acid synthesis - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Pharmacological investigations of newly synthesized oxazolones and imidazolones as COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Significance of Oxazolones and the Predictive Power of Quantum Chemistry

An In-Depth Technical Guide: Quantum Chemical Calculations for Oxazolone Derivatives: From Molecular Structure to Biological Activity

Oxazolones, also known as azlactones, are a versatile class of five-membered heterocyclic compounds containing oxygen and nitrogen atoms.[1] This structural motif is of profound interest in medicinal chemistry and drug development due to its presence in a wide array of pharmacologically active molecules.[2][3] Derivatives of the oxazolone core have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and anti-HIV properties.[2][4] The chemical reactivity and biological function of these compounds are intrinsically linked to their three-dimensional structure, electronic properties, and stability, which can be modulated by substitutions at the C-2 and C-4 positions.[3][5]

To accelerate the discovery and optimization of novel oxazolone-based therapeutics, researchers are increasingly turning to computational methods. Quantum chemical calculations, in particular, provide a powerful lens to investigate molecules at the electronic level.[4] These ab initio and Density Functional Theory (DFT) methods allow for the accurate prediction of molecular structures, reaction energetics, spectroscopic signatures, and various electronic properties that govern molecular interactions and reactivity.[6][7][8] This guide serves as a technical resource for researchers, scientists, and drug development professionals, detailing the theoretical underpinnings and practical application of quantum chemical calculations in the study of oxazolone derivatives. We will move beyond a simple recitation of steps to explain the causality behind methodological choices, ensuring a robust and validated computational protocol.

Chapter 1: Theoretical Foundations in Quantum Chemistry

At its core, quantum chemistry applies the principles of quantum mechanics to chemical systems to compute their properties. For molecules like oxazolones, two primary families of methods are dominant:

-

Ab Initio Methods: These methods, Latin for "from the beginning," solve the Schrödinger equation without using any experimental data beyond fundamental physical constants. The Hartree-Fock (HF) method is the simplest ab initio approach. More accurate, but computationally expensive, methods like Møller-Plesset perturbation theory (MP2) build upon the HF solution to include electron correlation.[9]

-

Density Functional Theory (DFT): DFT is the workhorse of modern computational chemistry. Instead of calculating the complex many-electron wavefunction, DFT determines the total energy of the molecule from its electron density. This approach offers a remarkable balance of accuracy and computational efficiency, making it ideal for studying the relatively large systems often encountered in drug design.[6][7][8] Hybrid functionals, such as the widely-used B3LYP, incorporate a portion of exact exchange from HF theory and have proven highly effective for a broad range of chemical problems, including the study of oxazolone tautomerism.[6][7]

The accuracy of any calculation is also dependent on the basis set , which is a set of mathematical functions used to build the molecular orbitals. Larger basis sets provide more flexibility to describe the spatial distribution of electrons, leading to higher accuracy at an increased computational cost. Common Pople-style basis sets like 6-31G(d) or 6-311++G(d,p) are frequently used, where additional letters and symbols denote polarization and diffuse functions that are crucial for accurately describing bonding and non-bonding interactions.[6][7][8][9]

Table 1: Qualitative Comparison of Common Quantum Chemical Methods

| Method | Computational Cost | Typical Accuracy for Geometries | Typical Accuracy for Energies | Notes |

| Hartree-Fock (HF) | Low | Good | Poor | Does not account for electron correlation. A good starting point. |

| DFT (e.g., B3LYP) | Medium | Very Good | Good to Very Good | Excellent balance of cost and accuracy. The most common method. |

| MP2 | High | Very Good | Very Good | Includes electron correlation. More reliable for systems where DFT may fail. |

Chapter 2: The Core Computational Workflow: A Self-Validating Protocol

A successful quantum chemical investigation follows a structured, logical workflow. Each step is designed to build upon the last and includes internal checks to validate the results. This ensures the final calculated properties are physically meaningful.

Caption: A validated workflow for computational analysis of oxazolone derivatives.

Experimental Protocol 1: Geometry Optimization and Frequency Analysis

This protocol describes the essential steps for obtaining a validated equilibrium geometry for an oxazolone derivative using a typical quantum chemistry software package.

Objective: To find the lowest-energy conformation of the molecule on the potential energy surface and confirm it is a true minimum.

Methodology:

-

Structure Input: Construct an initial 3D guess structure of the target oxazolone derivative. This can be done using molecular building software or by modifying a similar known structure (e.g., from a crystallographic database).

-

Calculation Setup:

-

Task: Specify Geometry Optimization followed by Frequency Analysis.

-

Method: Select a DFT functional. B3LYP is a robust choice for general-purpose calculations on organic molecules.[6][7]

-

Basis Set: Choose a basis set appropriate for the desired accuracy. 6-31G(d) is a good starting point for initial optimizations. For higher accuracy, especially when studying anions or hydrogen bonding, a larger set like 6-311++G(d,p) is recommended.[6][7]

-

Charge & Multiplicity: Specify the total charge of the molecule (usually 0 for neutral species) and its spin multiplicity (usually 1 for a singlet state).

-

Solvation (Optional): If studying the molecule in solution, include a continuum solvation model like the Polarization Continuum Model (PCM).[6]

-

-

Job Submission: Submit the calculation to run. The software will iteratively adjust the molecular geometry to minimize the total energy until convergence criteria are met.

-

Validation of Output:

-

Step 4a (Optimization): Check that the calculation has terminated normally. The output file should confirm that the forces on the atoms and the displacement for the next geometry step are below the default thresholds. This indicates a stationary point on the potential energy surface has been found.

-

Step 4b (Frequencies): This is the critical validation step. Examine the results of the frequency calculation. A true energy minimum will have zero imaginary frequencies . The presence of one or more imaginary frequencies indicates the optimized structure is a transition state or a higher-order saddle point, not a stable conformer. If an imaginary frequency is found, the molecular geometry must be perturbed along the direction of that vibrational mode and the optimization must be re-run.

-

-

Data Extraction: Once a validated minimum is obtained, the final coordinates, electronic energy, and thermodynamic data (Zero-Point Vibrational Energy, enthalpy, Gibbs Free Energy) can be extracted from the output file for further analysis.

Chapter 3: Applications in Oxazolone Drug Discovery

With a validated structure, a wealth of properties relevant to drug action can be calculated. These properties form the basis for rational drug design and the interpretation of experimental results.

Electronic Properties and Reactivity

The electronic landscape of a molecule governs its reactivity and intermolecular interactions.

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability and can be correlated with the molecule's electronic transitions.[10]

-

Molecular Electrostatic Potential (MEP): An MEP surface maps the electrostatic potential onto the electron density surface of the molecule. It visually identifies the electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack) regions of the molecule.[11] This is invaluable for predicting how an oxazolone derivative might interact with a biological target.

Table 2: Key Quantum Chemical Descriptors and Their Significance in Drug Design

| Descriptor | Definition | Significance for Oxazolones |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates electron-donating ability; related to antioxidant activity and metabolism by P450 enzymes.[6][7] |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates electron-accepting ability; related to reactivity with nucleophilic residues in a protein target. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Correlates with chemical stability and reactivity. A smaller gap suggests higher reactivity.[10] |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility, membrane permeability, and the nature of interactions (e.g., dipole-dipole) with a receptor. |

| Mulliken/NPA Charges | Calculated partial atomic charges on each atom. | Essential for parameterizing molecular mechanics force fields used in molecular docking and MD simulations.[12] |

| MEP Surface | 3D map of electrostatic potential. | Predicts sites for hydrogen bonding and other non-covalent interactions critical for drug-receptor binding.[11] |

Probing Reaction Mechanisms and Isomerism

Quantum chemistry is exceptionally suited for studying dynamic processes. For oxazolones, this includes understanding their synthesis, stability, and potential metabolic pathways.

-

Tautomerism: Oxazolones can exist in different tautomeric forms.[6][7] DFT calculations can accurately predict the relative Gibbs free energies of these tautomers, allowing for the determination of the most stable and likely most abundant form under physiological conditions. Studies have used the B3LYP functional to show that the C-H tautomer is often the most energetically favored.[6][7]

-

Reaction Pathways: By locating transition state (TS) structures, one can map the entire energy profile of a chemical reaction. A TS is a first-order saddle point on the potential energy surface (characterized by having exactly one imaginary frequency). Methods like QST2 or QST3 can be used to find these structures.[13] This allows for the calculation of activation energies, which are critical for understanding reaction kinetics and predicting the feasibility of synthetic routes or metabolic transformations.[14][15]

Caption: A typical reaction energy profile calculated using quantum chemical methods.

Informing QSAR and Molecular Docking

The ultimate goal in drug development is to correlate chemical structure with biological activity. Quantum chemical descriptors are ideal parameters for Quantitative Structure-Activity Relationship (QSAR) models.

-

QSAR: In a QSAR study, a statistical model is built to relate structural or physicochemical properties of a series of compounds to their measured biological activity. Descriptors calculated from quantum chemistry (e.g., HOMO/LUMO energies, dipole moment, atomic charges) provide a more fundamental and predictive basis for these models than simple 2D properties.[4] Such models have been successfully applied to oxazolidinones (a related class) to design new antibacterial agents.[16][17]

Caption: Logic flow for using quantum descriptors in QSAR modeling.

-

Molecular Docking: While docking itself is typically based on molecular mechanics, its accuracy is highly dependent on the quality of the input ligand structure and its atomic charges. Using a QM-optimized geometry ensures the ligand conformation is energetically realistic. Furthermore, QM-calculated partial charges (e.g., from Natural Population Analysis) provide a much more accurate representation of the electrostatic potential than generic, rule-based charges, leading to more reliable predictions of binding poses and affinities.[10][18]

Chapter 4: Practical Considerations

Software Packages

A variety of academic and commercial software packages are available to perform the calculations described in this guide. Some widely used programs include:

-

Gaussian: A comprehensive and widely cited commercial package.

-

GAMESS: A versatile and free-of-charge (for academics) quantum chemistry code.[19]

-

Q-Chem: A powerful commercial software package with a wide range of functionalities.[20]

-

Schrödinger Suite: An integrated platform for drug discovery that includes tools for quantum chemical calculations alongside docking, molecular dynamics, and more.[21]

-

Spartan: Known for its user-friendly graphical interface, making it suitable for both educational and research purposes.[4]

Choosing the Right Tool for the Job

There is no single "best" method or basis set; the optimal choice depends on the research question and available computational resources. For initial screening of many derivatives, a moderate level of theory (e.g., B3LYP/6-31G(d)) is often sufficient. For detailed mechanistic studies or calculations of properties that are highly sensitive to electron correlation, more computationally demanding methods (e.g., MP2 or higher-level DFT functionals) and larger basis sets may be necessary.

Conclusion

Quantum chemical calculations offer an indispensable toolkit for the modern medicinal chemist working on oxazolone derivatives. By providing unparalleled insight into molecular structure, stability, and electronic properties, these computational methods enable a more rational, hypothesis-driven approach to drug design. From validating the structure of a newly synthesized compound to predicting its binding affinity and metabolic fate, quantum chemistry bridges the gap between chemical structure and biological function. The protocols and applications outlined in this guide provide a framework for researchers to harness the predictive power of these methods, ultimately accelerating the journey from a promising oxazolone scaffold to a novel therapeutic agent.

References

-

Schrödinger - Physics-based Software Platform for Molecular Discovery & Design. (2026). Schrödinger. [Link]

-

Quantum and Molecular Physics - Drug Discovery Software - Aurora Fine Chemicals. (n.d.). Aurora Fine Chemicals. [Link]

-

da Silva, G. P., et al. (2020). Experimental and theoretical study on structure-tautomerism among edaravone, isoxazolone, and their heterocycles derivatives as antioxidants. Saudi Pharmaceutical Journal, 28(8), 946-954. [Link]

-

da Silva, G. P., et al. (2020). Experimental and theoretical study on structure-tautomerism among edaravone, isoxazolone, and their heterocycles derivatives as antioxidants. PubMed. [Link]

-

Quantum Chemistry Toolbox from RDMChem. (n.d.). Maplesoft. [Link]

-

Integrated Scientific Computing and Information Technologies - Softwares. (n.d.). iSciTech. [Link]

-

Li, Y., et al. (2007). Computational approach to drug design for oxazolidinones as antibacterial agents. Medicinal Chemistry, 3(6), 576-582. [Link]

-

Li, Y., et al. (2007). Computational Approach to Drug Design for Oxazolidinones as Antibacterial Agents. Bentham Science. [Link]

-

Rani, S., et al. (2021). Synthetic Approaches and Biological Significance of Oxazolone Moieties: A Review. Mini-Reviews in Organic Chemistry, 18. [Link]

-

Karon, K., et al. (2022). Multifunctional Oxazolone Derivative as an Optical Amplifier, Generator, and Modulator. The Journal of Physical Chemistry B, 126(8), 1699–1712. [Link]

-

Olomola, T.O., et al. (2018). Synthesis, antimicrobial activities and computational studies of some oxazolone derivatives. Ife Journal of Science, 20(1), 1-14. [Link]

-

Rashid, M., et al. (2024). Computational Design and Toxicity Prediction of Oxazole Derivatives Targeting PPARγ as Potential Therapeutics for Diabetes Mellitus in Compare to Rosiglitazone and Pioglitazone. Journal of the Chilean Chemical Society. [Link]

-

Perez Mellor, R., et al. (2025). Gas-phase reactivity of protonated oxazolone: Chemical dynamics simulations and graph theory-based analysis reveal the importance of ion–molecule complexes. The Journal of Chemical Physics, 162(11). [Link]

-

GAMESS: Open Source Quantum Chemistry Software. (n.d.). Ames Laboratory. [Link]

-

Fadda, A. A., et al. (2013). Reactivity of Oxazolone Derivative towards Nitrogen and Carbon Nucleophilic Reagents: Applications to the Synthesis of New Heterocycles. International Journal of Organic Chemistry, 3(1), 38-47. [Link]

-

Mondal, D., et al. (2023). Design, synthesis and computational approach of vanillyl–imidazolidinyl–sulfamethoxazole derivatives as potent antimicrobial candidates tackling microbial resistance. RSC Advances, 13(3), 1845-1864. [Link]

-

Perez Mellor, R., et al. (2024). Gas-phase reactivity of protonated oxazolone: chemical dynamics simulations and graph theory-based analysis reveal the importance of ion-molecule complexes. ChemRxiv. [Link]

-

Kumar, P., et al. (2014). Synthesis, Characterization and Biological Evaluation of Oxazolone Derivatives. International Journal of Computational Engineering Research, 4(5), 1-5. [Link]

-

Request PDF: Synthesis and immunomodulatory properties of selected oxazolone derivatives. (2025). ResearchGate. [Link]

-

Karon, K., et al. (2022). A Modified Oxazolone Dye Dedicated to Spectroscopy and Optoelectronics. The Journal of Organic Chemistry, 87(12), 7935–7946. [Link]

-

Barluenga, J., et al. (2008). Synthesis of New Polycyclic Oxazol-2-one Derivatives by a Tandem [4 + 2] Cycloaddition/Cyclopentannulation/1,5-Sigmatropic Rearrangement Process of Fischer (Arylalkynyl)(alkoxy)carbenes and exo-2-Oxazolidinone Dienes. Organometallics, 27(18), 4644–4654. [Link]

-

Calvo, D., et al. (2023). Fluorescence Amplification of Unsaturated Oxazolones Using Palladium: Photophysical and Computational Studies. Inorganic Chemistry, 62(25), 9849–9862. [Link]

-

Request PDF: DFT and MP2 Calculations on Tautomers and Water-Assisted Proton Transfer on 1,2,5-Oxadiazol-4,3-diamine. (2025). ResearchGate. [Link]

-

Joshi, S., et al. (2016). Systematic scientific study of 1, 3-oxazole derivatives as a useful lead for pharmaceuticals. The Pharma Innovation Journal, 5(12), 109-116. [Link]

-

Karon, K., et al. (2022). A Modified Oxazolone Dye Dedicated to Spectroscopy and Optoelectronics. The Journal of Organic Chemistry, 87(12), 7935–7946. [Link]

-

Figueroa-Valverde, L., et al. (2013). Synthesis and theoretical activity evaluation of a new steroid-oxazolone derivative against COX1-1 and COX-2. Journal of Chemical and Pharmaceutical Research, 5(11), 603-611. [Link]

-

Chaitanyaprasad, K. (n.d.). NOVEL OXAZOLONE DERIVATIVES:SYNTHESIS, CHARACTERIZATION AND PRE-CLINICAL EVALUATION. Neuroquantology. [Link]

-

PDF: A REVIEW ON OXAZOLONE, IT' S METHOD OF SYNTHESIS AND BIOLOGICAL ACTIVITY. (2017). ResearchGate. [Link]

-

Real, C., et al. (2021). Design, Synthesis, and Biological Evaluation of a Series of Oxazolone Carboxamides as a Novel Class of Acid Ceramidase Inhibitors. Journal of Medicinal Chemistry, 64(1), 581–605. [Link]

-

Calvo, D., et al. (2023). Fluorescence Amplification of Unsaturated Oxazolones Using Palladium: Photophysical and Computational Studies. Inorganic Chemistry, 62(25), 9849–9862. [Link]

-

Kumar, A., et al. (2021). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences, 83(2), 200-212. [Link]

-

Remko, M., & Kysel, O. (2000). Ab initio and DFT study of molecular structure and tautomerism of 2-amino-2-imidazoline, 2-amino-2-oxazoline and 2-amino-2-thiazoline. Journal of Molecular Structure: THEOCHEM, 505(1-3), 151-161. [Link]

-

Mavridis, E., et al. (2020). 5-(4 H)-Oxazolones and Their Benzamides as Potential Bioactive Small Molecules. Molecules, 25(14), 3173. [Link]

-

Gökce, H., et al. (2008). Vibrational spectroscopy investigation using ab initio and density functional theory analysis on the structure of 3-(6-benzoyl-2-oxobenzo[d]oxazol-3(2H)-yl)propanoic acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 70(3), 606-614. [Link]

-

Perez Mellor, R., et al. (2024). Gas-phase reactivity of protonated oxazolone: chemical dynamics simulations and graph theory-based analysis reveal the importance of ion-molecule complexes. ChemRxiv. [Link]

-

Karon, K., et al. (2022). Multifunctional Oxazolone Derivative as an Optical Amplifier, Generator, and Modulator. Semantic Scholar. [Link]

-

The details of geometry optimization and frequency calculations. (n.d.). ResearchGate. [Link]

-

Optimized structures of the Ox-π,π-Ph isomers. Transition state geometry obtained from the QST3 approximation (wb97xd/ TZVP). (n.d.). ResearchGate. [Link]

-

Liu, Y., et al. (2025). Computational Methods for Predicting Chemical Reactivity of Covalent Compounds. Journal of Chemical Information and Modeling. [Link]

-

Al-Ostath, A. I., et al. (2024). Exploring of novel oxazolones and imidazolones as anti-inflammatory and analgesic candidates with cyclooxygenase inhibitory action. Future Medicinal Chemistry, 16(10), 651-671. [Link]

-

2,4-Substituted Oxazolones: Antioxidant Potential Exploration. (2024). Drug Target Review. [Link]

-

Theoretical Study by Density Functional Theory Method (DFT) of Stability, Tautomerism, Reactivity and Prediction of Acidity of Quinolein-4-One Derivatives. (n.d.). MDPI. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. thepharmajournal.com [thepharmajournal.com]

- 4. scispace.com [scispace.com]

- 5. ijceronline.com [ijceronline.com]

- 6. Experimental and theoretical study on structure-tautomerism among edaravone, isoxazolone, and their heterocycles derivatives as antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Experimental and theoretical study on structure-tautomerism among edaravone, isoxazolone, and their heterocycles derivatives as antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Vibrational spectroscopy investigation using ab initio and density functional theory analysis on the structure of 3-(6-benzoyl-2-oxobenzo[d]oxazol-3(2H)-yl)propanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Design, synthesis and computational approach of vanillyl–imidazolidinyl–sulfamethoxazole derivatives as potent antimicrobial candidates tackling microbial resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.aip.org [pubs.aip.org]

- 15. chemrxiv.org [chemrxiv.org]

- 16. Computational approach to drug design for oxazolidinones as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. benthamscience.com [benthamscience.com]

- 18. Exploring of novel oxazolones and imidazolones as anti-inflammatory and analgesic candidates with cyclooxygenase inhibitory action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. GAMESS: Open Source Quantum Chemistry Software | Ames Laboratory [ameslab.gov]

- 20. iscitech.com [iscitech.com]

- 21. schrodinger.com [schrodinger.com]

The Resurgence of the Nitro Pharmacophore: A Technical Guide to Nitrophenyl-Substituted Oxazoles

Topic: Discovery and History of Nitrophenyl-Substituted Oxazoles Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals[1]

Executive Summary

The nitro group (

This guide details the discovery, synthetic evolution, and therapeutic mechanism of nitrophenyl oxazoles, specifically focusing on their emergence as a novel class of anti-tubercular agents .[3] It analyzes the structural pivot from traditional nitro-heterocycles to the oxazole core, which offers distinct physicochemical properties and a tunable safety profile.[1]

Historical Context: The "Nitro" Renaissance

The discovery of nitrophenyl-substituted oxazoles is best understood not as an isolated event, but as a strategic evolution in the fight against Mycobacterium tuberculosis (Mtb).

The Precursors (1950s–1990s)[1]

-

The Nitro-Heterocycle Dominance: Early antibacterial discovery was dominated by nitrofurans and nitroimidazoles.[1][2] Their mechanism—reductive activation leading to DNA damage—was effective but often toxic.[2]

-

The PA-824 Breakthrough (2000): The development of Pretomanid (PA-824) , a nitroimidazooxazine, validated that complex nitro-compounds could be safe and effective against drug-resistant TB.[1][2] This reignited interest in other nitro-bearing scaffolds.[1]

The Oxazole Pivot (2015)

While oxazoles were known "privileged scaffolds" (found in natural products like Virginiamycin), their combination with the nitrophenyl warhead was not systematically exploited for TB until recently.

-

The Discovery: In 2015 , a high-throughput screening (HTS) campaign of 45,000 compounds by Li, Jiang, and colleagues (Institute of Medicinal Biotechnology, Beijing) identified a disubstituted oxazole hit.[4]

-

The Lead: This campaign isolated 2-(4-nitrophenyl)oxazole derivatives as potent inhibitors of both replicating and multidrug-resistant (MDR) Mtb strains.[1][2]

Synthetic Chemistry: Evolution of the Scaffold

The synthesis of the nitrophenyl-oxazole core has evolved from harsh dehydrative cyclizations to mild, transition-metal-catalyzed couplings.[1]

Historical Method: Robinson-Gabriel Synthesis

The classical route involves the cyclodehydration of

Mechanism:

-

Protonation of the amide carbonyl.

-

Cyclization via nucleophilic attack of the ketone enol.[2]

-

Dehydration to aromatize the oxazole ring.[2]

Modern Method: Van Leusen & Cross-Coupling

Modern medicinal chemistry libraries utilize modular approaches allowing rapid SAR exploration.[2]

-

Van Leusen Reaction: Reaction of aldehydes with TosMIC (toluenesulfonylmethyl isocyanide) to form the oxazole ring.

-

Suzuki-Miyaura Coupling: Coupling of a pre-formed halo-oxazole with nitrophenylboronic acids.[1][2] This allows late-stage introduction of the nitro group, minimizing handling of potentially mutagenic intermediates.

Visualization: Synthetic Pathways

The following diagram contrasts the classical and modern synthetic routes.

Medicinal Chemistry & SAR

The structure-activity relationship (SAR) of this class is tight, governed by the electronic requirements of the nitro group reduction.

| Structural Feature | SAR Insight | Impact on Activity |

| Nitro Group Position | Para (4-position) is essential. | Meta/Ortho substitution leads to >10-fold loss in potency.[2] |

| Oxazole Core | Acts as a planar linker.[2] | Bioisosteric replacement with thiazole often retains activity but alters solubility. |

| C-4 Substitution | Aryl or alkyl groups allowed.[1][2] | Electron-withdrawing groups at C-4 generally increase potency.[1][2] |

| C-5 Substitution | Steric bulk tolerated. | Used to tune lipophilicity (LogP) for cell permeability.[2] |

Key Finding: The electronic environment of the oxazole ring modulates the reduction potential of the nitrophenyl group. If the reduction potential is too low, the bacterial nitroreductase cannot activate it; if too high, it causes mammalian toxicity.

Mechanism of Action: The Ddn Pathway

Nitrophenyl oxazoles function as prodrugs .[2] They are inactive until metabolized inside the mycobacterium.

The Activation Cascade

-

Entry: The drug diffuses into the Mtb cell.[2]

-

Enzymatic Recognition: The compound is recognized by Ddn (Rv3547) , a deazaflavin-dependent nitroreductase.[1][2]

-

Hydride Transfer: Ddn utilizes the cofactor

to transfer hydride ions to the nitro group.[2] -

Reactive Intermediates: The nitro group is reduced to a nitroso (

) and subsequently to hydroxylamine intermediates.[1][2] -

Lethality:

Visualization: Mechanism of Action

Experimental Protocols

The following protocols are standardized for the synthesis and evaluation of these compounds.

Protocol: Synthesis of 2-(4-Nitrophenyl)-4-phenyloxazole

Adapted from Li et al. (2015) and standard Robinson-Gabriel modifications.[1][2]

Reagents:

Procedure:

-

Preparation: Dissolve 4-nitrobenzoylaminoacetophenone (10 mmol) in anhydrous toluene (50 mL) in a round-bottom flask equipped with a reflux condenser.

-

Cyclization: Add

(50 mmol) dropwise under nitrogen atmosphere. -

Reflux: Heat the mixture to reflux (

) for 4–6 hours. Monitor reaction progress via TLC (System: Hexane/EtOAc 3:1). -

Quench: Cool the reaction to room temperature. Pour the mixture slowly into crushed ice (200 g) with vigorous stirring to hydrolyze excess

. -

Neutralization: Neutralize the aqueous layer with saturated

solution until pH ~8.[2] -

Extraction: Extract with Ethyl Acetate (

mL). Wash combined organics with brine, dry over -